Cas no 23073-31-6 (4-Fluoro-1H-indole-3-carbaldehyde)
4-Fluoro-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-1H-indole-3-carbaldehyde
- 1H-Indole-3-carboxaldehyde,4-fluoro
- 4-Fluor-3-indolaldehyd
- 4-Fluoro-1H-indole-3-carboxaldehyde
- 4-fluoro-3-formylindole
- 4-fluoro-indole-3-carbaldehyde
- 4-Fluoroindole-3-carboxaldehyde
- RD-0112
- 1H-Indole-3-carboxaldehyde,4-fluoro-
- 1H-Indole-3-carboxaldehyde, 4-fluoro-
- 4-Fluoroindole-3-carbaldehyde
- CMNRHJOJYQIGDD-UHFFFAOYSA-N
- SB14986
- AK110829
- AM803560
- AB0009786
- ST24043721
- CS-W007100
- MFCD00056930
- SY056971
- SCHEMBL1092485
- J-515405
- AKOS006274093
- 23073-31-6
- F-5080
- DS-4961
- DTXSID70622793
- EN300-100613
- A847120
- Z1198149464
-
- MDL: MFCD00056930
- Inchi: 1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H
- InChI Key: CMNRHJOJYQIGDD-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C(C=O)=CN2
Computed Properties
- Exact Mass: 163.04300
- Monoisotopic Mass: 163.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.9
- XLogP3: 1.6
Experimental Properties
- Density: 1.385±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 342.4±22.0℃ at 760 mmHg
- Flash Point: 160.892°C
- Refractive Index: 1.695
- Solubility: Very slightly soluble (0.36 g/l) (25 º C),
- PSA: 32.86000
- LogP: 2.11950
4-Fluoro-1H-indole-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
4-Fluoro-1H-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Fluoro-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU135-5g |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 98% | 5g |
2676CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU135-1g |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 98% | 1g |
893CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU135-250mg |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 98% | 250mg |
434CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU135-100mg |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 98% | 100mg |
191CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F841960-1g |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 98% | 1g |
850.50 | 2021-05-17 | |
| Matrix Scientific | 144557-1g |
4-Fluoro-1H-indole-3-carbaldehyde, 95% |
23073-31-6 | 95% | 1g |
$533.00 | 2023-09-09 | |
| Matrix Scientific | 144557-5g |
4-Fluoro-1H-indole-3-carbaldehyde, 95% |
23073-31-6 | 95% | 5g |
$1599.00 | 2023-09-09 | |
| TRC | F402463-50mg |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402463-100mg |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F402463-500mg |
4-Fluoro-1H-indole-3-carbaldehyde |
23073-31-6 | 500mg |
$ 250.00 | 2022-06-05 |
4-Fluoro-1H-indole-3-carbaldehyde Suppliers
4-Fluoro-1H-indole-3-carbaldehyde Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-Fluoro-1H-indole-3-carbaldehyde
Introduction to 4-Fluoro-1H-indole-3-carbaldehyde (CAS No. 23073-31-6)
4-Fluoro-1H-indole-3-carbaldehyde, with the CAS number 23073-31-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluoro-substituted indole core and an aldehyde functional group, which contribute to its diverse biological activities and potential applications in drug discovery.
The chemical structure of 4-Fluoro-1H-indole-3-carbaldehyde can be represented as C9H6FN2O. The presence of the fluoro substituent at the 4-position of the indole ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules. The aldehyde group, on the other hand, provides a reactive site for various chemical transformations, enabling the formation of a wide range of derivatives.
In recent years, 4-Fluoro-1H-indole-3-carbaldehyde has been extensively studied for its potential therapeutic applications. One notable area of research is its role in the development of anticancer agents. Studies have shown that compounds derived from 4-Fluoro-1H-indole-3-carbaldehyde exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
Beyond cancer research, 4-Fluoro-1H-indole-3-carbaldehyde has also shown promise in the treatment of neurodegenerative diseases. Indole derivatives, including those with fluoro substitutions, have been found to possess neuroprotective properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that a derivative of 4-Fluoro-1H-indole-3-carbaldehyde exhibited significant neuroprotective effects in an in vitro model of Parkinson's disease, suggesting its potential as a lead compound for further drug development.
The synthetic versatility of 4-Fluoro-1H-indole-3-carbaldehyde has also made it an attractive starting material for the preparation of novel bioactive molecules. Chemists have developed various synthetic routes to access this compound efficiently. One such method involves the condensation of 4-fluorotryptophan with formyl chloride, followed by deprotection to yield the desired aldehyde. This synthetic approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In addition to its direct biological activities, 4-Fluoro-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of more complex molecules with diverse biological functions. For example, it can be used to prepare indole-based ligands for G protein-coupled receptors (GPCRs), which are important targets in drug discovery. A recent study published in The Journal of Organic Chemistry described the synthesis of several GPCR ligands derived from 4-Fluoro-1H-indole-3-carbaldehyde, highlighting their potential as therapeutic agents for various diseases.
The safety and toxicity profiles of 4-Fluoro-1H-indole-3-carbaldehyde have also been evaluated in preclinical studies. These studies have generally shown that this compound is well-tolerated at therapeutic concentrations, with minimal adverse effects observed. However, as with any new chemical entity, further research is needed to fully understand its safety profile and ensure its safe use in clinical settings.
In conclusion, 4-Fluoro-1H-indole-3-carbaldehyde (CAS No. 23073-31-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its biological activities and synthetic applications, further solidifying its importance in the field.
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